molecular formula C22H19N7O3 B2662897 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea CAS No. 1203112-09-7

1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2662897
CAS No.: 1203112-09-7
M. Wt: 429.44
InChI Key: RNAIOTWVPVEHLS-UHFFFAOYSA-N
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Description

This chemical compound, 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea, is a high-purity small molecule offered for research purposes. It features a complex structure incorporating a benzodioxole group, a phenylurea bridge, and a pyrimidine ring substituted with a methyl group and a pyrazole. This specific arrangement of heterocycles and functional groups is often explored in medicinal chemistry for modulating biological targets. Compounds with the benzo[d][1,3]dioxol-5-yl (piperonyl) moiety and phenylurea core are frequently investigated as modulators of various protein classes . Similarly, the 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine segment suggests potential for targeted protein interaction, given that pyrimidine derivatives are common scaffolds in drug discovery. Researchers may find this compound valuable for screening against ATP-binding cassette (ABC) transporters or other biological targets, as structurally related molecules have been studied for their activity in this area . The presence of multiple hydrogen bond donors and acceptors within the urea and amino linkages makes it a candidate for probing enzyme active sites and receptor subunits. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for household use. No warranty of merchantability or fitness for a particular purpose is offered. Researchers are responsible for conducting all necessary analytical characterization to confirm the identity and purity of the compound upon receipt.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O3/c1-14-24-20(12-21(25-14)29-10-2-9-23-29)26-15-3-5-16(6-4-15)27-22(30)28-17-7-8-18-19(11-17)32-13-31-18/h2-12H,13H2,1H3,(H,24,25,26)(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAIOTWVPVEHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea is a derivative of the 1,3-diarylpyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antiparasitic, and enzyme inhibition properties based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H22N4O3\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3

Anticancer Properties

Research indicates that compounds with a similar structural framework exhibit significant anticancer activity. For instance, derivatives of 1,3-diarylpyrazoles have been identified as potential inhibitors of various cancer cell lines. A study showed that certain pyrazole derivatives demonstrated cytotoxic effects with IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HeLa .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic effects. In vitro studies revealed that structurally related pyrazoles exhibited activity against protozoan parasites like Trypanosoma cruzi and Leishmania infantum, with some compounds showing low micromolar potency . The mechanism of action is believed to involve disruption of the parasite's metabolic pathways.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented. For example, benzodioxole derivatives are known to inhibit α-amylase and other carbohydrate-hydrolyzing enzymes, which could be beneficial in managing diabetes . The compound's potential as an α-amylase inhibitor was highlighted in a study where it showed IC50 values comparable to standard inhibitors .

Case Study 1: Anticancer Screening

A high-throughput screening (HTS) campaign identified several compounds from the 1,3-diarylpyrazole class as hits for autophagy induction. Notably, these compounds displayed cytotoxicity against various cancer cell lines while being non-toxic to normal cells. This duality suggests their potential for therapeutic applications in cancer treatment .

Case Study 2: Antiparasitic Efficacy

In a separate study focused on antiparasitic activities, derivatives were tested against T. cruzi and L. infantum. Results indicated that some compounds achieved EC50 values as low as 2.23 µM against T. cruzi, highlighting their promise as new treatments for Chagas disease .

Data Tables

Activity Type Target Organism/Enzyme IC50/EC50 Values Reference
AnticancerMCF-7 Cell LineLow micromolar
AntiparasiticTrypanosoma cruzi2.23 µM
Enzyme Inhibitionα-Amylase2.57 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares structural motifs with several urea-based derivatives:

Compound Name / ID Key Structural Features Differences from Target Compound Reference
1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) Urea linker, pyrazole, dimethoxyphenyl Lacks benzodioxole and pyrimidine; methoxy groups replace benzodioxole
1-(4,6-dimethoxypyrimidin-2-yl)-3-[[1-methyl-4-(2-methyl-2H-tetrazol-5-yl)pyrazol-5-yl]sulfonyl]urea Urea linker, pyrimidine, pyrazole Sulfonyl urea instead of arylurea; tetrazole substituent replaces benzodioxole
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxy-phenyl)-1-phenyl-1H-pyrazole Pyrazole-pyrimidine core, aromatic substituents Dihydropyrazole instead of fully aromatic pyrimidine; lacks urea linker

The target compound’s benzodioxole group distinguishes it from analogs like MK13, which prioritize methoxy-substituted aromatics . Its pyrimidine-pyrazole subunit aligns with kinase-targeting agents, whereas sulfonyl urea derivatives (e.g., ) may exhibit altered pharmacokinetics due to increased polarity .

Bioactivity and Computational Insights

While bioactivity data for the target compound is absent in the evidence, hierarchical clustering of structurally similar compounds () suggests shared modes of action. For instance, pyrimidine-pyrazole hybrids often target kinases or antimicrobial pathways .

Research Findings and Limitations

  • Structural Clustering : demonstrates that compounds with >70% similarity in bioactivity profiles often share >60% structural identity, implying the target compound may align with kinase inhibitors or antimicrobial agents .
  • Synthetic Challenges : The benzodioxole group may introduce steric hindrance during urea bridge formation, necessitating optimized coupling conditions (e.g., catalytic DMAP or elevated temperatures) .
  • Data Gaps: Direct pharmacological data for the target compound is unavailable, requiring extrapolation from analogs.

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